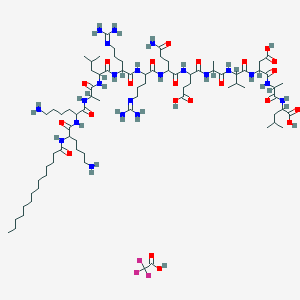

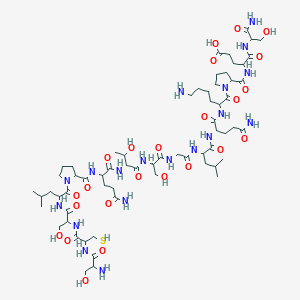

myristoyl-Lys-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu-OH.TFA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Autocamtide-2-related inhibitory peptide is a highly specific inhibitor of calmodulin-dependent protein kinase II (CaMKII). This peptide has been extensively studied for its role in various biological processes, particularly in the context of cardiac health, renal fibrosis, and neural cell death. It is known for its ability to bind directly to the active site of CaMKII, thereby inhibiting its activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Autocamtide-2-related inhibitory peptide is typically synthesized using the Fmoc solid-phase peptide synthesis method. This involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified using reverse-phase high-performance liquid chromatography (HPLC) .

Industrial Production Methods

While specific industrial production methods for autocamtide-2-related inhibitory peptide are not widely documented, the general approach involves large-scale solid-phase peptide synthesis followed by purification using HPLC. The peptide is then lyophilized to obtain a stable powder form .

Analyse Des Réactions Chimiques

Types of Reactions

Autocamtide-2-related inhibitory peptide primarily undergoes peptide bond formation and cleavage reactions during its synthesis and degradation. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions .

Common Reagents and Conditions

The synthesis of autocamtide-2-related inhibitory peptide involves the use of Fmoc-protected amino acids, coupling reagents like HBTU or HATU, and deprotection reagents such as piperidine. The peptide is purified using acetonitrile and water mixtures in HPLC .

Major Products Formed

The primary product formed is the autocamtide-2-related inhibitory peptide itself, with a molecular weight of approximately 1497.74 Da .

Applications De Recherche Scientifique

Autocamtide-2-related inhibitory peptide has a wide range of scientific research applications:

Cardiac Health: It has been shown to restore contraction and relaxation in isolated cardiac muscle from type 2 diabetic rats by inhibiting CaMKII.

Renal Fibrosis: The peptide alleviates renal fibrosis by inhibiting the CaMKII/TGF-β/Smad and RAF/ERK pathways.

Neural Cell Death: It is used to study oxidative stress associated with neural cell death after hypoxia-ischemia.

Cancer Research: The peptide has been used to inhibit CaMKII action in virulent Theileria-infected macrophages.

Mécanisme D'action

Autocamtide-2-related inhibitory peptide exerts its effects by binding to the active site of CaMKII, thereby inhibiting its activity. This inhibition prevents the phosphorylation of downstream targets involved in various signaling pathways. For example, in renal fibrosis, the peptide inhibits the activation of CaMKII, Smad 2, Raf, and ERK, reducing the expression of transforming growth factor-β (TGF-β) .

Comparaison Avec Des Composés Similaires

Similar Compounds

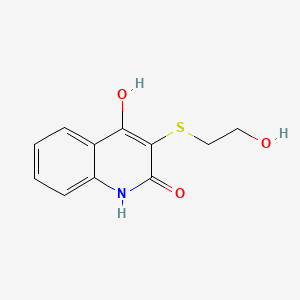

KN93: Another CaMKII inhibitor that acts via a different mechanism.

Autocamtide-2-related inhibitory peptide II: An analog where Ala 3 and Val 10 are replaced by Lys and Phe residues, reported to be more potent.

Myristoylated Autocamtide-2-related inhibitory peptide: A modified version with a myristoyl group to enhance cell permeability.

Uniqueness

Autocamtide-2-related inhibitory peptide is unique due to its high specificity and potency in inhibiting CaMKII. Unlike other inhibitors, it directly binds to the active site of CaMKII, making it a valuable tool in research focused on CaMKII-related pathways .

Propriétés

Formule moléculaire |

C80H143F3N22O22 |

|---|---|

Poids moléculaire |

1822.1 g/mol |

Nom IUPAC |

2-[2-[[2-[[2-[2-[[2-[[5-amino-2-[[2-[[2-[[2-[2-[[6-amino-2-[[6-amino-2-(tetradecanoylamino)hexanoyl]amino]hexanoyl]amino]propanoylamino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoylamino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C78H142N22O20.C2HF3O2/c1-11-12-13-14-15-16-17-18-19-20-21-32-60(102)91-50(28-22-24-37-79)69(112)92-51(29-23-25-38-80)67(110)88-47(8)64(107)97-56(41-44(2)3)74(117)94-53(31-27-40-87-78(84)85)70(113)93-52(30-26-39-86-77(82)83)71(114)95-54(33-35-59(81)101)72(115)96-55(34-36-61(103)104)68(111)89-49(10)66(109)100-63(46(6)7)75(118)98-57(43-62(105)106)73(116)90-48(9)65(108)99-58(76(119)120)42-45(4)5;3-2(4,5)1(6)7/h44-58,63H,11-43,79-80H2,1-10H3,(H2,81,101)(H,88,110)(H,89,111)(H,90,116)(H,91,102)(H,92,112)(H,93,113)(H,94,117)(H,95,114)(H,96,115)(H,97,107)(H,98,118)(H,99,108)(H,100,109)(H,103,104)(H,105,106)(H,119,120)(H4,82,83,86)(H4,84,85,87);(H,6,7) |

Clé InChI |

YIUUQMNJOVWRNY-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O.C(=O)(C(F)(F)F)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR,8aR)-(-)-4,4,8,8-Tetrakis(3,5-diethylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin](/img/structure/B13383039.png)

![N-[3-(4-nitrophenyl)-1-[(3S)-3-sulfanylpyrrolidin-1-yl]propylidene]carbamate](/img/structure/B13383040.png)

![4-[2-[6-hydroxy-5,8a-dimethyl-2-methylidene-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2H-furan-5-one](/img/structure/B13383064.png)

![11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3,4-dihydroxy-9-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one](/img/structure/B13383068.png)

![6-[[9-Acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-(2-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B13383096.png)

![2,2'-Diphenyl-[4,4']bi[[1,3]dioxanyl]-5,5'-diol](/img/structure/B13383103.png)

![7-[3-Hydroxy-2-(3-hydroxy-4,4-dimethyloct-1-enyl)-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B13383104.png)

![1-[(2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)-2-tetrahydrofuryl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic Acid](/img/structure/B13383120.png)